![molecular formula C19H19ClN2O4 B3019202 5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941956-95-2](/img/structure/B3019202.png)
5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
The compound of interest, 5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. While the exact compound is not directly mentioned in the provided papers, there are related compounds that share some structural similarities, such as the presence of a chloro, methoxy, and benzamide group, which are often seen in medicinal chemistry for their biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of a β-amyloid aggregation inhibitor involves a one-pot synthesis followed by desulfurization and acylation steps . Another related compound, TKS159, is synthesized from optically active pyrrolidine derivatives, indicating the importance of stereochemistry in the synthesis of such compounds . These methods highlight the complexity and precision required in synthesizing compounds with specific biological activities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic and analytical techniques. For example, TKS159 has been characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . These techniques are crucial for confirming the structure of synthesized compounds and for understanding their polymorphic forms, which can significantly affect their physical properties and biological activities.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically tailored to introduce specific functional groups that are essential for the desired biological activity. The reactions may include halogenation, acylation, and amine formation, as seen in the synthesis of TKS159 and its isomers . The choice of reagents and reaction conditions is critical to achieve high yields and selectivity for the desired product.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, two polymorphs of TKS159 exhibit different thermal behaviors, with one form being more thermodynamically stable than the other . The polymorphism can affect the solubility, stability, and bioavailability of the compound. Additionally, the presence of specific functional groups, such as chloro and methoxy, can impact the compound's reactivity and interaction with biological targets.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the nlrp3 inflammasome , which plays a crucial role in the immune response by activating the inflammatory response.
Mode of Action
It’s worth noting that the inhibition of the nlrp3 inflammasome could potentially reduce inflammation and mediate damage, particularly in the context of acute myocardial infarction .
Biochemical Pathways
The inhibition of the nlrp3 inflammasome suggests that it may impact pathways related to inflammation and immune response .
Result of Action
The potential inhibition of the nlrp3 inflammasome suggests that it may help to reduce inflammation and mediate damage, particularly in the context of acute myocardial infarction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-16-8-5-12(20)10-14(16)19(24)21-13-6-7-15(17(11-13)26-2)22-9-3-4-18(22)23/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXFZSVRJGBHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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